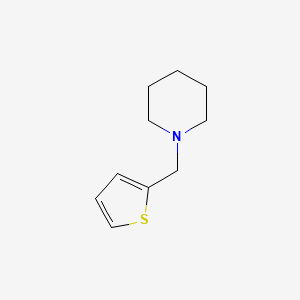

1-(Thiophen-2-ylmethyl)piperidine

Descripción general

Descripción

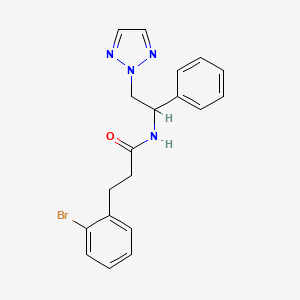

1-(Thiophen-2-ylmethyl)piperidine is a compound with the CAS Number: 91253-06-4 and a molecular weight of 181.3 .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes this compound, has been a topic of interest in recent years . The synthesis of these compounds often involves heterocyclization of various substrates . Piperidine synthesis can also occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis

The molecular structure of piperidine-based compounds, including this compound, has been studied . The piperidine rings of these molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis

Piperidine, a key component of this compound, is widely used to convert ketones to enamines . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine with the formula C5H10NCl .Physical And Chemical Properties Analysis

This compound has a boiling point of 265.0±13.0 C at 760 mmHg . It is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .Aplicaciones Científicas De Investigación

Antiproliferative Studies

1-(Thiophen-2-ylmethyl)piperidine derivatives have been investigated for their antiproliferative effects. In a study, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives exhibited considerable growth inhibition of human cancer cell lines, indicating potential in cancer treatment research (Harishkumar et al., 2018).

Anticancer Activity

Research has shown that compounds with a this compound moiety demonstrate significant anticancer activity. For instance, certain derivatives have been found to be effective against breast cancer, displaying better activity than Doxorubicin, a standard drug (Al-Said et al., 2011).

Enzyme Inhibitory Activity

Compounds containing this compound have been evaluated for their enzyme inhibitory activities. A study found that certain derivatives are potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurological disorders (Cetin et al., 2021).

Synthesis and Structural Studies

The compound has been the subject of various synthesis and structural studies. Research in this area focuses on exploring different synthetic routes and analyzing the crystal structures of derivatives, which is crucial for understanding their pharmacological potential (Vrabel et al., 2014).

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties. For example, some piperidino thiophene analogues have shown promising activity against pathogenic bacteria and fungi (Ramalingam & Sarvanan, 2020).

Other Biological Activities

Additional research explores diverse biological activities, including antitubercular, antineoplastic, and other pharmacological effects, contributing to a broad understanding of the therapeutic potential of this compound (Revathi et al., 2015).

Direcciones Futuras

Piperidine derivatives, including 1-(Thiophen-2-ylmethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which include 1-(thiophen-2-ylmethyl)piperidine, are utilized in various therapeutic applications . They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to affect a wide range of biochemical pathways, leading to their diverse therapeutic applications .

Result of Action

Piperidine derivatives are known to have a wide range of therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .

Análisis Bioquímico

Biochemical Properties

It is known that piperidine derivatives, such as piperine, have been shown to interact with various enzymes and proteins

Cellular Effects

Piperidine derivatives have been shown to have effects on various types of cells and cellular processes . For instance, some piperidine derivatives have been found to inhibit the proliferation of certain cancer cells

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Piperine, a piperidine derivative, has been studied in animal models and has shown dose-dependent effects

Metabolic Pathways

It is known that piperidine derivatives can be involved in various metabolic pathways

Propiedades

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h4-5,8H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOLMAQXUDSRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2755969.png)

![2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2755973.png)

![ethyl 3-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2755978.png)

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2755982.png)

![3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2755984.png)

![4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2755989.png)

![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxyquinoline-3-carboxamide](/img/structure/B2755990.png)

![N-(cyanomethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N-phenylacetamide](/img/structure/B2755992.png)